molecular formula C8H13BrN2O B1286116 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol CAS No. 925607-98-3

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No. B1286116
CAS RN: 925607-98-3
M. Wt: 233.11 g/mol
InChI Key: RJDALWIAGKTUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a pyrazole ring, which is further connected to a propanol group . The pyrazole ring in the structure is a five-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.11 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I found.

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be used in the synthesis of these imidazole containing compounds.

Antitubercular Potential

Compounds synthesized from “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that the compound could be used in the development of new drugs for treating tuberculosis.

Starting Material in the Synthesis of 1,4’-Bipyrazoles

“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in medicinal chemistry due to their wide range of biological activities.

Synthesis of Various Pharmaceutical and Biologically Active Compounds

“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that the compound could be used in the development of new drugs for various diseases.

Antileishmanial and Antimalarial Evaluation

Compounds synthesized from “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be evaluated for their antileishmanial and antimalarial activities . This suggests that the compound could be used in the development of new drugs for treating leishmaniasis and malaria.

Molecular Simulation Studies

“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be used in molecular simulation studies to justify the potent in vitro antipromastigote activity of certain compounds . This suggests that the compound could be used in the development of new drugs for treating various diseases.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are often labeled as irritants and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the compound for comprehensive safety information.

Future Directions

As a research chemical, the future directions for this compound could involve its use in various chemical reactions, potentially serving as a building block in the synthesis of more complex molecules. Its use could also extend to various fields such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDALWIAGKTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586332
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

CAS RN

925607-98-3
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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